Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1187931-45-8
VCID: VC11698333
InChI: InChI=1S/C8H9N3.ClH/c9-6-7-5-8-3-1-2-4-11(8)10-7;/h1-5H,6,9H2;1H
SMILES: C1=CC2=CC(=NN2C=C1)CN.Cl
Molecular Formula: C8H10ClN3
Molecular Weight: 183.64 g/mol

Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride

CAS No.: 1187931-45-8

Cat. No.: VC11698333

Molecular Formula: C8H10ClN3

Molecular Weight: 183.64 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride - 1187931-45-8

Specification

CAS No. 1187931-45-8
Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
IUPAC Name pyrazolo[1,5-a]pyridin-2-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C8H9N3.ClH/c9-6-7-5-8-3-1-2-4-11(8)10-7;/h1-5H,6,9H2;1H
Standard InChI Key XWGDBVRTBDCGMG-UHFFFAOYSA-N
SMILES C1=CC2=CC(=NN2C=C1)CN.Cl
Canonical SMILES C1=CC2=CC(=NN2C=C1)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride belongs to the pyrazolo[1,5-a]pyridine family, a class of nitrogen-containing bicyclic heterocycles. The compound’s structure combines a pyrazolo[1,5-a]pyridine ring with a methanamine substituent at position 2, protonated as a hydrochloride salt to enhance solubility and stability . Key identifiers include:

PropertyValue
CAS Number1351659-25-0
Molecular FormulaC8H10ClN3\text{C}_8\text{H}_{10}\text{ClN}_3
Molecular Weight183.638 g/mol
Exact Mass183.056 g/mol
Topological Polar Surface Area (TPSA)43.32 Ų
LogP (Partition Coefficient)2.295

The hydrochloride salt form ensures improved aqueous solubility, critical for pharmacological applications. The pyrazolo[1,5-a]pyridine core contributes to π-π stacking interactions and hydrogen bonding, which are advantageous for binding to biological targets .

Physicochemical Properties

The compound’s physicochemical profile is inferred from structural analogs and computational data:

  • Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt .

  • Stability: Likely stable under ambient conditions but may degrade under strong acidic/basic environments or prolonged UV exposure .

  • Lipophilicity: A LogP of 2.295 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Thermal properties such as melting and boiling points remain undocumented, necessitating experimental characterization.

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